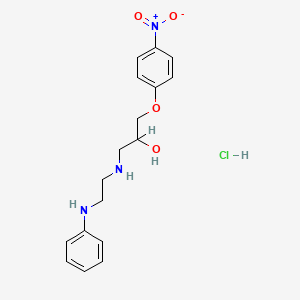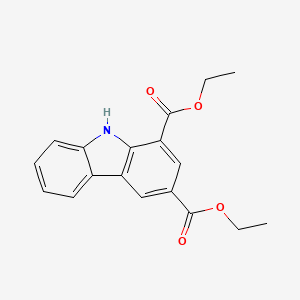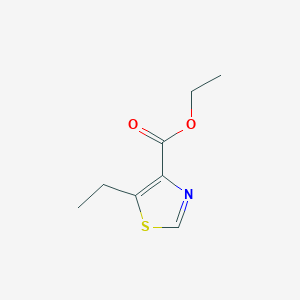
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride is a complex organic compound that features a combination of functional groups, including an aniline derivative, an amino group, and a nitrophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the aniline derivative, followed by the introduction of the aminoethyl group and the nitrophenoxy group. Common reagents used in these reactions include aniline, ethylene diamine, and p-nitrophenol. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for yield and efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.
化学反应分析
Types of Reactions
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials.
相似化合物的比较
Similar Compounds
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-: Lacks the monohydrochloride component.
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, dihydrochloride: Contains an additional hydrochloride group.
2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, sulfate: Contains a sulfate group instead of hydrochloride.
Uniqueness
The uniqueness of 2-Propanol, 1-((2-anilinoethyl)amino)-3-(p-nitrophenoxy)-, monohydrochloride lies in its specific combination of functional groups and its potential applications. The presence of the monohydrochloride group may influence its solubility, stability, and reactivity compared to similar compounds.
属性
| 76210-96-3 | |
分子式 |
C17H22ClN3O4 |
分子量 |
367.8 g/mol |
IUPAC 名称 |
1-(2-anilinoethylamino)-3-(4-nitrophenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H21N3O4.ClH/c21-16(12-18-10-11-19-14-4-2-1-3-5-14)13-24-17-8-6-15(7-9-17)20(22)23;/h1-9,16,18-19,21H,10-13H2;1H |
InChI 键 |
FLVRUILIACMHJX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NCCNCC(COC2=CC=C(C=C2)[N+](=O)[O-])O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)
![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)


![3-{[2-(Pyridin-2-YL)ethyl]sulfanyl}propan-1-amine](/img/structure/B14431378.png)


![2-{4-[3-([1,1'-Biphenyl]-4-yl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14431405.png)

![8-Benzyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14431410.png)
![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}propan-1-one](/img/structure/B14431424.png)

